3-Chloro-N-methylpyridin-2-amine is an organic compound characterized by the molecular formula and a molecular weight of approximately . This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a methylamino group at the 2-position, making it a member of the aminopyridine class of compounds. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry.
3-Chloro-N-methylpyridin-2-amine can be sourced from chemical databases such as PubChem and Benchchem. It falls under the classification of heterocyclic amines, which are compounds that contain nitrogen atoms within a ring structure. This classification is significant due to the unique chemical properties and biological activities exhibited by such compounds.
The synthesis of 3-chloro-N-methylpyridin-2-amine can be achieved through several methodologies:
The molecular structure of 3-chloro-N-methylpyridin-2-amine can be represented as follows:
InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
URNJJUZDJRFLQW-UHFFFAOYSA-N
This structure indicates that the compound consists of:
3-Chloro-N-methylpyridin-2-amine is involved in various chemical reactions:
For nucleophilic substitution reactions, typical reagents include alkyl halides or acyl chlorides, often in the presence of a base such as pyridine. Acylation reactions similarly utilize acyl chlorides or acid anhydrides under basic conditions .
The mechanism of action for 3-chloro-N-methylpyridin-2-amine involves its functional groups interacting with biological targets:
This dual functionality contributes to its potential biological activity and reactivity in synthetic chemistry .
The physical properties of 3-chloro-N-methylpyridin-2-amine include:
Key chemical properties include:
Additionally, safety data sheets indicate potential hazards associated with handling this compound due to its chlorine content .
3-Chloro-N-methylpyridin-2-amine has several notable applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2